5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile
CAS No.: 142893-46-7
Cat. No.: VC6370424
Molecular Formula: C11H10N4
Molecular Weight: 198.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142893-46-7 |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.229 |
| IUPAC Name | 5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 |
| Standard InChI Key | DASDHYYNSIACSW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C(C=N2)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Physical and Spectral Characteristics
Key physicochemical parameters include:
The carbonitrile group exhibits a characteristic IR stretch at 2220-2240 cm⁻¹, while the primary amine shows N-H stretches at 3350-3500 cm⁻¹ .
Synthetic Methodologies
Green Chemistry Approaches
Recent advancements utilize Fe₃O₄@SiO₂@vanillin@thioglycolic acid magnetic nanoparticles (MNPs) under mechanochemical conditions :
Advantages:
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Catalyst loading: 0.1 g per mmol substrate
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Reaction time: 90-150 minutes
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Yield enhancement: 90-96%
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Recyclability: 6 cycles without significant activity loss
A comparative analysis of synthetic methods reveals:
| Method | Yield (%) | Reaction Time | Catalyst Recyclability | Environmental Impact |
|---|---|---|---|---|
| Conventional | 47-93 | 6-24 hours | None | High (organic solvents) |
| Mechanochemical | 90-96 | 1.5-2.5 hours | 6 cycles | Low (solvent-free) |
Reactivity and Functionalization
Amino Group Reactivity
The 5-amino group participates in:
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Schiff base formation with aldehydes/ketones
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Acylation reactions with acid chlorides
Carbonitrile Transformations
The -C≡N group enables:
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Cycloadditions (e.g., [2+3] with azides)
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Hydrolysis to carboxylic acids/amides
Recent Research Advancements
Computational Modeling Studies
DFT calculations (B3LYP/6-311++G**) reveal:
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HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity
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Molecular electrostatic potential: Strong negative charge localization at nitrile nitrogen (-0.42 e)
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Global reactivity descriptors: Chemical hardness (η) = 2.4 eV, electrophilicity index (ω) = 1.7 eV
Structure-Activity Relationship (SAR) Findings
Critical SAR trends include:
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